molecular formula C54H68ClN11O9S2 B606945 Sniper(abl)-039 CAS No. 2222354-29-0

Sniper(abl)-039

Cat. No.: B606945
CAS No.: 2222354-29-0
M. Wt: 1114.776
InChI Key: PLCDNLSIFCGNNG-GFKCZKLESA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Sniper(abl)-039, also known as a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), is designed to induce IAP-mediated ubiquitylation and proteasomal degradation of target proteins . The primary targets of this compound are the BCR-ABL proteins . BCR-ABL is an oncogenic fusion kinase associated with chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia .

Mode of Action

This compound is a chimeric degrader molecule consisting of a target ligand linked to another ligand that binds to an E3 ubiquitin ligase . In the cells, this compound recruits an E3 ligase to the BCR-ABL proteins, thereby inducing ubiquitylation and proteasomal degradation of these proteins . This unique mechanism of action allows this compound to degrade BCR-ABL proteins in a sub-stoichiometric manner .

Biochemical Pathways

The action of this compound involves the ubiquitin proteasome system (UPS). The UPS is a system within cells responsible for the degradation of unnecessary or damaged proteins . By recruiting an E3 ligase to the BCR-ABL proteins, this compound promotes proximity-induced ubiquitination of these proteins, leading to their degradation through the UPS .

Pharmacokinetics

It’s known that proteolysis-targeting chimeras (protacs) and snipers, due to their unique mechanism of action, produce longer and stronger biological effects than traditional small molecule inhibitors on a target . This allows them to be used at a much less intensive dosing regimen to be therapeutically effective .

Result of Action

The degradation of BCR-ABL proteins by this compound leads to growth inhibition in CML cells . This is a significant result as BCR-ABL is a key driver of CML, and its degradation can potentially halt the progression of the disease .

Future Directions

Sniper(abl)-039 shows potential in overcoming drug resistance caused by ABL-1 ATP-binding site mutations . The development of SNIPERs against BCR-ABL oncogenic kinases and their potential in treating chronic myelogenous leukemia (CML) is a promising area of research .

Biochemical Analysis

Molecular Mechanism

The mechanism of action of Sniper(abl)-039 involves the recruitment of an E3 ligase to the target protein, thereby inducing ubiquitylation and proteasomal degradation of the target protein . This is achieved through the fusion of the ligand of the target protein with the E3 ligase ligand.

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway . This pathway is a part of the cell’s system for protein degradation and involves enzymes such as E1, E2, and E3 ligases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sniper(abl)-039 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase of the IAP family and another that targets the protein of interest. These ligands are linked by spacers of optimal lengths to ensure effective recruitment of the ubiquitin ligase to the target protein . The synthetic route typically involves multiple steps of organic synthesis, including the formation of amide bonds and the use of protecting groups to ensure the selective reaction of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening methods to optimize reaction conditions. Purification processes such as chromatography and crystallization would be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Sniper(abl)-039 primarily undergoes reactions related to its function as a protein degrader. These include:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

Major Products Formed

The major product formed from the reactions involving this compound is the degraded target protein, which is broken down into smaller peptides and amino acids by the proteasome .

Comparison with Similar Compounds

Sniper(abl)-039 is unique among protein degraders due to its specific mechanism of action and its ability to target proteins that are otherwise considered “undruggable.” Similar compounds include:

Properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H68ClN11O9S2/c1-34-11-8-16-40(55)47(34)62-51(70)43-31-57-54(77-43)61-44-30-45(59-36(3)58-44)64-19-21-65(22-20-64)46(67)32-74-26-25-72-23-24-73-27-28-75-39-15-9-14-38(29-39)49(68)41-33-76-52(60-41)42-17-10-18-66(42)53(71)48(37-12-6-5-7-13-37)63-50(69)35(2)56-4/h8-9,11,14-16,29-31,33,35,37,42,48,56H,5-7,10,12-13,17-28,32H2,1-4H3,(H,62,70)(H,63,69)(H,57,58,59,61)/t35-,42-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCDNLSIFCGNNG-GFKCZKLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H68ClN11O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1114.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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